molecular formula C23H16N4 B11674726 3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11674726
M. Wt: 348.4 g/mol
InChI Key: DZWOZMSHKADDKY-UHFFFAOYSA-N
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Description

3-METHYL-1-(1-NAPHTHYLAMINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with the molecular formula C23H16N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-(1-NAPHTHYLAMINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylamine with a suitable pyrido[1,2-a][1,3]benzimidazole precursor under controlled conditions. The reaction is often carried out in the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-(1-NAPHTHYLAMINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-METHYL-1-(1-NAPHTHYLAMINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-1-(1-NAPHTHYLAMINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-1-(1-NAPHTHYLAMINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a naphthylamino group with a pyrido[1,2-a][1,3]benzimidazole core makes it particularly interesting for various applications .

Properties

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

3-methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H16N4/c1-15-13-22(25-19-11-6-8-16-7-2-3-9-17(16)19)27-21-12-5-4-10-20(21)26-23(27)18(15)14-24/h2-13,25H,1H3

InChI Key

DZWOZMSHKADDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=CC5=CC=CC=C54)C#N

Origin of Product

United States

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